1-(1-Bromoethyl)-3-nitrobenzene
Overview
Description
1-(1-Bromoethyl)-3-nitrobenzene is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of benzene, where a bromine atom is attached to an ethyl group at the first position, and a nitro group is attached to the third position of the benzene ring
Mechanism of Action
Target of Action
1-(1-Bromoethyl)-3-nitrobenzene is a chemical compound that has been employed in various chemical reactions . .
Biochemical Pathways
Its use in chemical reactions suggests that it may influence the pathways related to polymerization and esterification .
Result of Action
Its use in chemical reactions suggests that it may contribute to the formation of polymers and esters .
Action Environment
Like many chemical reactions, the reactions it participates in may be influenced by factors such as temperature, ph, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Bromoethyl)-3-nitrobenzene can be synthesized through several methods. One common approach involves the bromination of 3-nitroacetophenone followed by reduction and subsequent bromination. The reaction conditions typically involve the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial production.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Bromoethyl)-3-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, cyanide, or amines under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The ethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar solvents like ethanol or water.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, chromium trioxide (CrO3) in acetic acid.
Major Products Formed:
Nucleophilic Substitution: Corresponding substituted benzene derivatives.
Reduction: 1-(1-Aminoethyl)-3-nitrobenzene.
Oxidation: 1-(1-Bromoethyl)-3-nitrobenzoic acid or 1-(1-Bromoethyl)-3-nitrobenzaldehyde.
Scientific Research Applications
1-(1-Bromoethyl)-3-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: It is used in the preparation of polymers and advanced materials with specific properties.
Medicinal Chemistry: The compound is investigated for its potential biological activities and as a building block for drug development.
Chemical Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Comparison with Similar Compounds
1-(1-Bromoethyl)-4-nitrobenzene: Similar structure but with the nitro group at the fourth position.
1-(1-Bromoethyl)-2-nitrobenzene: Nitro group at the second position.
1-(1-Bromoethyl)-3-chlorobenzene: Chlorine atom instead of a nitro group at the third position.
Uniqueness: 1-(1-Bromoethyl)-3-nitrobenzene is unique due to the specific positioning of the bromine and nitro groups, which influences its reactivity and applications. The presence of both electron-withdrawing (nitro) and electron-donating (ethyl) groups on the benzene ring provides a unique set of chemical properties that can be exploited in various synthetic and research applications.
Properties
IUPAC Name |
1-(1-bromoethyl)-3-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-6(9)7-3-2-4-8(5-7)10(11)12/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTKUSGOSLITSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29067-55-8 | |
Record name | 1-(1-bromoethyl)-3-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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